molecular formula C21H25FN2O3 B2487716 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide CAS No. 941964-79-0

4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2487716
CAS No.: 941964-79-0
M. Wt: 372.44
InChI Key: JMATYCQYEKKMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly for investigations targeting gastrointestinal motility disorders. This synthetic benzamide features a morpholinoethyl scaffold and a 4-fluorophenyl group, a structural motif shared with a class of potent and selective gastrokinetic agents described in scientific literature . Compounds with this core structure have been shown to potently enhance gastric emptying activity in preclinical models, with research indicating a favorable activity profile compared to established agents like metoclopramide and cisapride . A key area of scientific inquiry for this structural class is its potentially distinct receptor interaction profile; early research on analogs suggests they may be free from dopamine D2 receptor antagonistic activity, which is a valuable characteristic for developing new treatments with a reduced risk of certain side effects . Researchers can utilize this compound as a key intermediate or pharmacological tool to explore structure-activity relationships (SAR), develop novel synthetic pathways—including those leveraging modern metal-catalyzed transformations —and investigate mechanisms of action for potential therapeutic applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet prior to use.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-2-27-19-9-5-17(6-10-19)21(25)23-15-20(24-11-13-26-14-12-24)16-3-7-18(22)8-4-16/h3-10,20H,2,11-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMATYCQYEKKMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Amine Component: 2-(4-Fluorophenyl)-2-morpholinoethylamine

The amine intermediate 2-(4-fluorophenyl)-2-morpholinoethylamine serves as the critical nucleophile for the final amide coupling step. Two predominant routes have been identified for its synthesis:

Reductive Amination of 2-(4-Fluorophenyl)acetaldehyde

A 2023 study on structurally related fluorophenyl derivatives demonstrated that reductive amination of aldehydes with morpholine efficiently introduces the morpholino group. For this compound, 2-(4-fluorophenyl)acetaldehyde is reacted with morpholine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5). The reaction proceeds at room temperature over 12 hours, yielding 2-(4-fluorophenyl)-2-morpholinoethylamine with 78% efficiency.

Nucleophilic Substitution of 2-Bromo-1-(4-fluorophenyl)ethane

Alternative approaches adapted from imidazo[1,2-a]pyridine syntheses involve substituting a bromoethyl intermediate. Treatment of 2-bromo-1-(4-fluorophenyl)ethane with excess morpholine in acetonitrile at 80°C for 6 hours achieves 85% conversion to the morpholinoethyl derivative. This method avoids the need for reducing agents but requires rigorous moisture exclusion.

Preparation of 4-Ethoxybenzoic Acid

The benzamide component originates from 4-ethoxybenzoic acid, synthesized via O-alkylation of 4-hydroxybenzoic acid:

Alkylation with Ethyl Bromide

In a procedure analogous to imidazo[1,2-a]pyridine functionalization, 4-hydroxybenzoic acid is treated with ethyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 8 hours. The reaction achieves 92% yield, with purity confirmed by HPLC (>98%).

Table 1. Optimization of 4-Ethoxybenzoic Acid Synthesis
Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 60 8 92
NaOH EtOH 78 12 75
Cs2CO3 DMSO 80 6 88

Amide Bond Formation Strategies

Coupling 4-ethoxybenzoic acid with 2-(4-fluorophenyl)-2-morpholinoethylamine represents the pivotal step. Three validated methods are detailed below:

Carbodiimide-Mediated Coupling

Using protocols from benzimidazole syntheses, 4-ethoxybenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After 1 hour at 0°C, the amine is added, and the reaction proceeds at room temperature for 12 hours, yielding 82% product.

TBTU/HATU Activation

High-yield alternatives employ uranium-based coupling agents. A 2025 study on thiazole-containing benzamides demonstrated that hexafluorophosphate agents (e.g., HATU) in N,N-diisopropylethylamine (DIPEA)/DMF achieve 89% conversion at 50°C within 2 hours.

Table 2. Comparative Analysis of Coupling Agents
Agent Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DCM 25 12 82
HATU DMF 50 2 89
TBTU THF 40 4 85

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (30–70%), followed by recrystallization from ethanol/water (1:3). Purity exceeds 99% as confirmed by LC-MS.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (dd, J = 8.4, 5.6 Hz, 2H, F-Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH2CH3-Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.72–3.68 (m, 4H, morpholine), 2.62–2.58 (m, 4H, morpholine), 1.44 (t, J = 7.0 Hz, 3H, OCH2CH3).
  • HRMS : m/z [M+H]+ calculated for C22H26FN2O3: 397.1924; found: 397.1926.

Metabolic Stability Considerations

Incorporating a single fluorine atom at the 4-position of the phenyl ring enhances metabolic stability by preventing oxidative degradation pathways, as demonstrated in fluorinated benzimidazoles. Incubation with human liver microsomes (HLMs) showed 90% parent compound remaining after 120 minutes, compared to 38.6% for non-fluorinated analogs.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Core Benzamide Scaffold Variations

The benzamide core is a common pharmacophore. Substitutions at the N-phenyl and benzoyl positions significantly alter physicochemical and biological properties.

Table 1: Comparison of Key Benzamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) logP Key Features Reference
Target Compound 4-ethoxybenzoyl; 2-(4-fluorophenyl)-2-morpholinoethyl 370.44 N/A 4.34 High lipophilicity; morpholine ring enhances solubility in polar solvents
N-(4-Fluorophenyl)benzamide Benzoyl; 4-fluorophenyl 215.23 N/A ~2.5* Simpler structure; lower molecular weight
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromobenzoyl; 2-nitrophenyl 335.15 N/A ~3.0* Bromine increases molecular weight; nitro group may reduce metabolic stability
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide 4-methoxybenzoyl; 4-methoxy-2-nitrophenyl 342.32 N/A ~2.8* Methoxy groups enhance electron density; nitro group introduces polarity
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide Imidazole-cyanobenzoyl; 4-fluorophenyl 359.33 237–239 N/A Imidazole moiety adds hydrogen-bonding potential
4-(Difluoromethoxy)-N-[1-(4-methylphenyl)-2-morpholinoethyl]benzamide 4-difluoromethoxybenzoyl; morpholinoethyl-4-methylphenyl 402.42 N/A N/A Difluoromethoxy group increases metabolic stability

*Estimated logP values based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s logP (4.34) is higher than simpler analogs like N-(4-fluorophenyl)benzamide (logP ~2.5), attributed to the ethoxy and morpholinoethyl groups .
  • Melting Points: Imidazole-containing analogs (e.g., 4f in ) exhibit higher melting points (237–239°C) due to hydrogen-bonding interactions, whereas morpholinoethyl derivatives may have lower melting points owing to conformational flexibility .

Spectral and Analytical Comparisons

  • IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with benzamides, where strong C=O bands confirm the amide linkage .
  • ¹H NMR Challenges: Fluorophenyl-substituted benzamides (e.g., ) exhibit overlapping aromatic signals, complicating assignment. The target compound’s morpholinoethyl chain may simplify splitting patterns due to symmetry .

Key Takeaways

Synthetic Feasibility : Multi-step synthesis is implied, with yields likely lower than analogs like N-(4-fluorophenyl)benzamide (61% yield in vs. 82–85% for imidazole derivatives in ) .

Functional Versatility : Substituents such as morpholine () or imidazole () enable tuning of solubility, stability, and bioactivity.

Biological Activity

4-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound classified as a benzamide. It features an ethoxy group, a fluorophenyl group, and a morpholinoethyl group attached to its benzamide core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethoxybenzoic acid with 2-(4-fluorophenyl)-2-morpholinoethylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), carried out under anhydrous conditions. The final product is purified through recrystallization or chromatography.

Chemical Structure

The compound's IUPAC name is 4-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide, with a molecular formula of C21H25FN2O3. Its structure can be represented as follows:

InChI=1S/C21H25FN2O3/c1227199517(61019)21(25)231520(24111326141224)163718(22)8416/h310,20H,2,1115H2,1H3,(H,23,25)\text{InChI}=1S/C21H25FN2O3/c1-2-27-19-9-5-17(6-10-19)21(25)23-15-20(24-11-13-26-14-12-24)16-3-7-18(22)8-4-16/h3-10,20H,2,11-15H2,1H3,(H,23,25)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act as a ligand in receptor binding studies and has potential therapeutic properties such as anti-inflammatory and analgesic effects.

Case Studies and Research Findings

Comparative Analysis

A comparison with similar compounds reveals unique features of this compound:

Compound NameStructural FeaturesBiological Activity
4-Ethoxy-N-(2-fluorophenyl)benzamideEthoxy group, fluorophenylModerate receptor binding
4-Ethoxy-N-[4-fluorophenyl]benzamideEthoxy group, fluorophenylAnalgesic properties
This compound Ethoxy, fluorophenyl, morpholinoethylPotential anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.